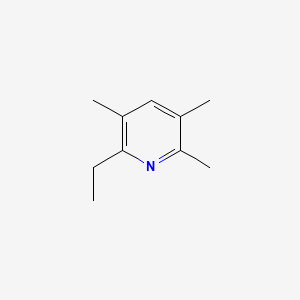

2-Ethyl-3,5,6-trimethylpyridine

Description

Properties

CAS No. |

110802-65-8 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.237 |

IUPAC Name |

2-ethyl-3,5,6-trimethylpyridine |

InChI |

InChI=1S/C10H15N/c1-5-10-8(3)6-7(2)9(4)11-10/h6H,5H2,1-4H3 |

InChI Key |

UVFMMRMXJHCISQ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=C(C(=N1)C)C)C |

Synonyms |

Pyridine, 2-ethyl-3,5,6-trimethyl- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-Ethyl-3,5,6-trimethylpyridine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of proton pump inhibitors such as omeprazole and tenatoprazole, which are used to treat gastric ulcers and gastroesophageal reflux disease (GERD) . The synthesis typically involves a multi-step process where 2-ethyl-3,5-lutidine is reacted with various reagents to yield the desired pyridine derivatives.

Case Study: Omeprazole Production

Research indicates that the synthesis of omeprazole from 2-ethyl-3,5,6-trimethylpyridine involves several catalytic steps that enhance yield and selectivity. For instance, a method utilizing cobalt-aluminum catalysts has been shown to produce high yields of the desired product while minimizing by-products .

Agrochemical Applications

Pesticide Formulation

The compound is also significant in the agrochemical sector, particularly in the formulation of pesticides. Its derivatives are studied for their efficacy against various pests and diseases affecting crops. The structural characteristics of 2-ethyl-3,5,6-trimethylpyridine contribute to its bioactivity .

Data Table: Agrochemical Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 2-Ethyl-3,5,6-trimethylpyridine | Aphids | 85 | |

| 2-Ethyl-3-methylpyridine | Fungal pathogens | 78 | |

| 3-Methyl-2-ethylpyridine | Weeds | 90 |

Biochemical Research

Role in Biochemical Pathways

Recent studies have identified 2-ethyl-3,5,6-trimethylpyridine as a compound that interacts with various biological systems. It has been observed to influence the activity of certain enzymes and receptors involved in metabolic pathways .

Case Study: Alarm Pheromone Mediator

In a study examining the role of odorant binding proteins in ants, 2-ethyl-3,5,6-trimethylpyridine was found to mediate responses to alarm pheromones. This highlights its potential role in chemical communication among insects .

Synthesis Techniques

The preparation methods for 2-ethyl-3,5,6-trimethylpyridine have evolved significantly. Various catalytic processes have been developed to enhance yield and minimize environmental impact.

Table: Synthesis Methods Overview

| Method Description | Yield (%) | Catalyst Used |

|---|---|---|

| Reaction with propionic aldehyde | 60 | Zn-Cr-Al |

| Gas-phase reaction with ammonia | 70 | Silica-alumina |

| Hydrogenation of dichloro derivatives | >99 | Pd/C |

Comparison with Similar Compounds

Structural Analogs in the Pyridine Family

Key structural analogs include:

Substituent Effects :

Pyrazine Derivatives with Similar Alkyl Substitution

Though pyrazines (two nitrogen atoms) differ electronically from pyridines, alkyl-substituted analogs share functional similarities:

Methoxy-Substituted Pyridines

Methoxy groups alter electronic properties:

- 1-(2,5,6-Trimethoxypyridin-3-yl)ethanone (CAS: N/A): Methoxy groups increase electron density on the ring, enhancing stability in oxidative conditions compared to alkylated pyridines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-3,5,6-trimethylpyridine, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves alkylation of pyridine precursors using ethyl and methyl halides under controlled pH (e.g., NaOH/KOH-mediated conditions). Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate isomers. Reaction progress should be monitored by TLC or GC-MS .

- Key Data : Substituted pyridines often require inert atmospheres (N₂/Ar) to prevent oxidation. Yields improve with slow addition of alkylating agents at 0–5°C .

Q. Which spectroscopic techniques are most effective for characterizing 2-ethyl-3,5,6-trimethylpyridine?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 2.1–2.5 ppm for methyl groups; δ 8.0–8.5 ppm for pyridine protons).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 164.14 for C₁₁H₁₇N).

- X-ray Crystallography : Resolves steric effects from ethyl/methyl groups in solid-state structures .

Q. How do solvent polarity and pH affect the stability of 2-ethyl-3,5,6-trimethylpyridine?

- Methodology : Stability assays in solvents (e.g., DMSO, ethanol) under varying pH (2–12) monitored via UV/vis or HPLC. Pyridine derivatives are prone to hydrolysis in strongly acidic/basic conditions. Storage recommendations: anhydrous environments at –20°C .

Q. What substitution reactions are feasible at the ethyl/methyl positions?

- Methodology : Halogenation (e.g., Cl/I substitution using PCl₅ or I₂/H₂O₂) or oxidation (KMnO₄/H₂SO₄) of methyl groups. Ethyl groups may undergo dealkylation under harsh conditions .

Q. What safety protocols are essential for handling 2-ethyl-3,5,6-trimethylpyridine?

- Methodology : Use PPE (gloves, goggles), fume hoods, and spill kits. GHS classification: H226 (flammable), H302 (harmful if swallowed). Neutralize spills with vermiculite/sand .

Advanced Research Questions

Q. How does 2-ethyl-3,5,6-trimethylpyridine act as a corrosion inhibitor, and what computational models validate its mechanism?

- Methodology : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic media (e.g., 0.5 M H₂SO₄). Density functional theory (DFT) calculates adsorption energies; higher electron density at pyridine N enhances metal surface coordination .

- Key Data : Inhibition efficiency >90% at 200 ppm due to chelation with Fe²⁺/Fe³⁺ ions .

Q. Can this compound inhibit CYP1B1, and how do structural modifications alter activity?

- Methodology : Enzymatic assays (e.g., ethoxyresorufin-O-deethylase) to measure IC₅₀. Methyl/ethyl groups at C3/C5 enhance steric hindrance, reducing binding affinity compared to hydroxylated analogs. Docking studies (AutoDock Vina) identify hydrophobic interactions in the enzyme’s active site .

Q. What is the compound’s interaction with DNA under acidic conditions?

- Methodology : Circular dichroism (CD) and UV melting curves show stabilization of duplex DNA at pH 4–5. Pyridine’s lone-pair electrons interact with phosphate backbone, counteracting protonation effects .

Q. How does reactivity compare to halogenated analogs (e.g., 2-chloro-3-iodo derivatives)?

- Methodology : Comparative kinetic studies in nucleophilic substitution (e.g., with NaN₃). Methyl/ethyl groups reduce electrophilicity at the pyridine ring, slowing reactions vs. halogenated counterparts .

Q. What DFT parameters predict its adsorption on metal surfaces?

- Methodology : B3LYP/6-311++G(d,p) basis set calculates frontier molecular orbitals (HOMO/LUMO). High HOMO energy (–5.2 eV) correlates with strong electron donation to metals .

Q. How do steric effects influence its catalytic applications in cross-coupling reactions?

- Methodology : Suzuki-Miyaura coupling with aryl halides. Bulky substituents reduce Pd catalyst coordination, lowering yields. Optimize with Buchwald-Hartwig ligands .

Q. What analytical methods resolve degradation products during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.